Cas no 2229567-36-4 (2,2-dimethyl-3-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-ol)
2,2-dimethyl-3-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-3-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-ol
- EN300-1762891
- 2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol
- 2229567-36-4
-
- Inchi: 1S/C11H16N2OS/c1-8-9(6-11(2,3)7-14)13-4-5-15-10(13)12-8/h4-5,14H,6-7H2,1-3H3
- InChI Key: APJYXUZZVOZFAY-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(C)=C2CC(C)(C)CO
Computed Properties
- Exact Mass: 224.09833431g/mol
- Monoisotopic Mass: 224.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 65.8Ų
2,2-dimethyl-3-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762891-0.05g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1762891-0.1g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1762891-0.25g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1762891-0.5g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1762891-1.0g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1762891-2.5g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1762891-5.0g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1762891-10.0g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1762891-1g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1762891-5g |
2,2-dimethyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-ol |
2229567-36-4 | 5g |
$3728.0 | 2023-09-20 |
2,2-dimethyl-3-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-ol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2,2-dimethyl-3-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-ol
2,2-Dimethyl-3-{6-methylimidazo[2,1-b]1,3-thiazol-5-yl}propan-1-ol (CAS No. 2229567-36-4): A Comprehensive Overview
Introduction to the Compound
The compound 2,2-dimethyl-3-{6-methylimidazo[2,1-b]1,3-thiazol-5-yl}propan-1-ol (CAS No. 2229567-36-4) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials. This compound is characterized by its unique structure, which includes a thiazole ring system fused with an imidazole moiety, along with a tertiary alcohol group and methyl substituents. The combination of these structural elements contributes to its intriguing chemical properties and functional versatility.
Structural Analysis and Synthesis
The synthesis of CAS No. 2229567-36-4 involves a multi-step process that typically begins with the preparation of the imidazo[1,2-b]thiazole core. This is achieved through a series of condensation reactions involving thioamide precursors and aldehydes or ketones. The subsequent introduction of the methyl groups and the hydroxyl-containing propanol side chain requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.
Chemical Properties and Applications
One of the most notable properties of this compound is its ability to act as a bioisostere, which allows it to mimic the functionality of other biologically active molecules while potentially offering improved pharmacokinetic profiles. This makes it an attractive candidate for drug discovery programs targeting various therapeutic areas, including anti-inflammatory, antimicrobial, and neuroprotective agents. Additionally, its thiazole-imidazole framework has been shown to exhibit antioxidant activity, further broadening its potential applications.
Recent Research Findings
Recent studies have focused on elucidating the molecular mechanisms underlying the bioactivity of CAS No. 2229567-36-4. For instance, researchers have demonstrated that this compound can modulate key cellular pathways involved in inflammation and oxidative stress. In particular, its ability to inhibit COX-2 enzyme activity has been highlighted as a promising avenue for developing novel anti-inflammatory drugs with reduced side effects compared to conventional NSAIDs.
Moreover, computational modeling studies have provided insights into the compound's interactions with target proteins at the molecular level. These findings suggest that CAS No. 2229567-36-4 may serve as a lead compound for designing more potent and selective drug candidates.
Safety and Toxicological Considerations
As with any novel chemical entity intended for therapeutic use, understanding the safety profile of CAS No. 2229567-36-4 is crucial. Preliminary toxicological studies indicate that this compound exhibits low acute toxicity in animal models. However, further investigations are required to assess its long-term safety and potential for bioaccumulation.
Efforts are also underway to evaluate its environmental impact, particularly in terms of biodegradability and potential ecotoxicity. These studies are essential for ensuring that any future applications align with sustainability goals and regulatory requirements.
Conclusion and Future Directions
In summary, CAS No. 2229567-36-4 represents a promising molecule with diverse applications across multiple scientific domains. Its unique chemical structure, combined with recent advances in synthetic methodologies and mechanistic understanding, positions it as a valuable tool for both academic research and industrial development.
Future research should focus on optimizing its bioavailability while maintaining its therapeutic efficacy. Additionally, exploring its potential as a building block for more complex molecular architectures could unlock new opportunities in materials science and nanotechnology.
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